Fmoc-2-Methoxy-D-Phenylalanine
Description
Contextual Significance of Non-Canonical Amino Acids in Peptide Science
The foundation of life is built upon a set of 20 canonical amino acids, which assemble into proteins and peptides that govern nearly all cellular processes. nih.gov However, the exploration of non-canonical amino acids (ncAAs), which are not encoded in the standard genetic code, has opened up new frontiers in peptide and protein engineering. rsc.orgacs.org These unique building blocks offer a way to construct designer peptides with enhanced properties, surmounting some of the limitations of their natural counterparts. nih.govnih.gov
The incorporation of ncAAs into peptide chains can confer novel or improved functions. rsc.org Medicinal chemists are increasingly turning to ncAAs to create peptides with better drug-like characteristics. nih.govacs.org This approach is inspired by nature itself, where non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides often contain ncAAs that are crucial for their biological activity. nih.gov The use of ncAAs can lead to peptides with increased stability against enzymatic degradation and higher activity, making them promising candidates for therapeutic applications. nih.gov
The Role of Fmoc-Protected D-Amino Acids as Chiral Building Blocks
In the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions. altabioscience.com The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino group of amino acids. altabioscience.com It is stable under acidic conditions but can be easily removed with a mild base, such as piperidine, making it highly compatible with automated peptide synthesizers. ontosight.ai
The "D-" configuration of an amino acid signifies that it is the enantiomer, or mirror image, of the naturally occurring "L-" form. cymitquimica.com The incorporation of D-amino acids into peptides is a key strategy for enhancing their resistance to proteases, the enzymes that break down peptides in the body. This increased stability is a critical factor in the development of peptide-based drugs. Fmoc-protected D-amino acids, therefore, serve as crucial chiral building blocks in the synthesis of peptides with specific stereochemistry, allowing for the exploration of how chirality influences biological activity and function. cymitquimica.com
Research Focus on Fmoc-2-Methoxy-D-Phenylalanine and its Derivative Utility
This compound is a derivative of the D-amino acid phenylalanine, featuring a methoxy (B1213986) group on the phenyl ring. This specific modification, along with the Fmoc protecting group, makes it a valuable tool in several areas of research. The methoxy substitution can influence the conformation and binding properties of the resulting peptide, potentially leading to enhanced biological activity or selectivity.
Research utilizing this compound and its derivatives focuses on several key areas:
Peptide Synthesis: It serves as a fundamental building block in SPPS to create peptides with unique structural and functional properties. chemimpex.comchemimpex.com
Drug Discovery: The incorporation of this modified amino acid can improve the pharmacological properties of peptide-based drug candidates. chemimpex.comlookchem.com
Bioconjugation: The presence of the Fmoc group allows for selective chemical reactions, facilitating the attachment of peptides to other molecules like antibodies or imaging agents. chemimpex.comchemimpex.com
Neuroscience Research: Due to its structural similarity to natural amino acids, it can be used to create peptide probes to study neurotransmitter systems. chemimpex.comchemimpex.com
The table below summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid |
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.46 g/mol |
| Appearance | White to off-white powder |
This data is based on publicly available information.
The unique combination of a D-amino acid configuration, a methoxy-substituted phenyl ring, and an Fmoc protecting group makes this compound a highly specialized and valuable compound in the advancement of chemical biology and peptide-based therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSNZJHURMDMO-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745228 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-30-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Peptide and Protein Engineering
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
The successful synthesis of peptides containing modified amino acids like Fmoc-2-Methoxy-D-Phenylalanine via Solid-Phase Peptide Synthesis (SPPS) relies on overcoming specific challenges associated with their unique structures.
The integration of D-amino acids, including this compound, into a growing peptide chain during SPPS presents several challenges. The stereochemistry of D-amino acids can sometimes lead to slower reaction kinetics and incomplete couplings, particularly when adjacent to other sterically demanding residues. Furthermore, there is a potential risk of epimerization, or the conversion of the D-amino acid back to its L-form, under the basic conditions of Fmoc deprotection, although this is generally a minor concern for most amino acids.
To address these challenges, optimization of SPPS protocols is crucial. This includes the use of more potent coupling reagents to drive the reaction to completion and minimize side reactions. Microwave-assisted SPPS has also emerged as a valuable technique, as the elevated temperatures can significantly accelerate coupling reactions, even for sterically hindered amino acids. cem.com
The steric hindrance posed by the bulky phenyl ring and the methoxy (B1213986) group of this compound can impact coupling efficiencies. Standard coupling conditions may result in lower yields or the formation of deletion sequences where the modified amino acid is not incorporated.
To ensure efficient peptide elongation, the choice of coupling reagent is critical. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred for their high reactivity and ability to overcome the steric challenges associated with modified amino acids. bachem.comacs.org The use of an excess of the protected amino acid and extended coupling times can also help to drive the reaction towards completion. Monitoring the coupling reaction using a qualitative test, such as the ninhydrin (B49086) test, is essential to ensure that the acylation is complete before proceeding to the next step in the synthesis.
Table 1: Representative Coupling Efficiencies of this compound with Different Coupling Reagents
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Representative Yield (%) |
| HBTU/HOBt/DIPEA | 2 | 60 | 95.2 |
| HATU/DIPEA | 2 | 30 | 99.1 |
| HCTU/DIPEA | 2 | 30 | 98.8 |
| DIC/Oxyma | 5 | 60 | 97.5 |
This table presents illustrative data based on typical outcomes for sterically hindered amino acids in SPPS and is not based on specific experimental results for this compound.
The final step in SPPS is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. For peptides containing this compound, the standard cleavage cocktail of trifluoroacetic acid (TFA) with scavengers is generally effective. thermofisher.comscribd.com The methoxy group on the phenyl ring is stable to TFA.
Design and Development of Peptide-Based Therapeutics
The incorporation of this compound into peptide sequences is a strategic approach to enhance their drug-like properties. This modification can lead to improved stability, bioavailability, and target specificity.
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The introduction of D-amino acids, such as 2-Methoxy-D-Phenylalanine, is a well-established strategy to increase resistance to enzymatic cleavage. nih.govnih.govamericanpeptidesociety.org Proteases are highly specific for L-amino acids, and the presence of a D-amino acid at a potential cleavage site can significantly hinder or prevent proteolysis. oup.com This enhanced enzymatic stability translates to a longer in vivo half-life, which can lead to improved therapeutic efficacy and less frequent dosing. researchgate.netcreative-peptides.com
Table 2: Illustrative Proteolytic Stability of a Model Peptide Containing 2-Methoxy-D-Phenylalanine
| Peptide Variant | Sequence | Half-life in Human Serum (hours) |
| L-Phe Peptide | Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | 0.5 |
| D-Phe Peptide | Ac-Tyr-Gly-Gly-d-Phe -Leu-NH2 | > 24 |
| 2-MeO-D-Phe Peptide | Ac-Tyr-Gly-Gly-(2-MeO)-d-Phe -Leu-NH2 | > 48 |
This table provides representative data illustrating the expected increase in stability and is not based on direct experimental results for a specific peptide containing 2-Methoxy-D-Phenylalanine.
Oral bioavailability of peptides is notoriously low due to both enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. hilarispublisher.com By improving enzymatic stability, the incorporation of 2-Methoxy-D-Phenylalanine can help to overcome the first barrier. Furthermore, modifications that increase the lipophilicity of a peptide can sometimes enhance its membrane permeability and, consequently, its oral absorption. hilarispublisher.com
The methoxy group on the phenyl ring of 2-Methoxy-D-Phenylalanine can also play a role in enhancing target specificity. This functional group can participate in additional interactions with the target receptor, such as hydrogen bonding or hydrophobic interactions, which may lead to a higher binding affinity and selectivity. nih.gov The precise positioning of this modified amino acid within the peptide sequence is critical and is often guided by structure-activity relationship (SAR) studies to optimize its interaction with the biological target. The introduction of unnatural amino acids can lead to improved pharmacokinetic profiles and enhanced target specificity. nbinno.com
Application in Enzyme Inhibitor and Receptor Ligand Development
The unique stereochemistry and electronic properties of this compound make it a valuable component in the design of enzyme inhibitors and receptor ligands. The D-configuration of the amino acid provides significant resistance to proteolytic degradation, a common challenge with peptide-based therapeutics. This enhanced stability prolongs the half-life of the peptide in biological systems. mdpi.comnih.govmdpi.comamericanpeptidesociety.org
The methoxy group at the ortho-position of the phenyl ring can influence the conformational preferences of the peptide backbone and engage in specific non-covalent interactions within a target's binding site. These interactions can include hydrogen bonding and steric effects that may enhance binding affinity and selectivity. While direct studies on 2-methoxy-D-phenylalanine are limited, research on other substituted phenylalanine analogs has shown that modifications to the phenyl ring are a critical strategy for modulating receptor and enzyme interactions. nih.govnih.gov For instance, the introduction of D-phenylalanine has been shown to enhance the receptor binding affinities of gonadotropin-releasing hormone peptides. nih.gov
| Feature of this compound | Implication in Inhibitor/Ligand Design | Supporting Principle |
| D-Amino Acid Configuration | Increased resistance to enzymatic degradation, leading to longer in vivo half-life. mdpi.comnih.govmdpi.com | D-amino acids are not readily recognized by proteases that typically cleave L-amino acid peptide bonds. mdpi.comnih.gov |
| 2-Methoxy Substitution | Potential for enhanced binding affinity and selectivity through specific steric and electronic interactions with the target protein. | Substituents on the aromatic ring of phenylalanine can alter the molecule's interaction with the binding pocket of an enzyme or receptor. nih.gov |
| Fmoc Protecting Group | Enables efficient incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. | The Fmoc group is a base-labile protecting group widely used in peptide chemistry. |
Fabrication of Advanced Biomaterials and Drug Delivery Systems
Fmoc-protected amino acids are well-known for their ability to self-assemble into nanostructured hydrogels, which have significant potential in biomedical applications. rsc.orgnih.govfrontiersin.org
Role as a Structural Component in Self-Assembled Peptide Hydrogels
The self-assembly of Fmoc-amino acids is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. nih.govacs.org These interactions lead to the formation of nanofibrous networks that can entrap large volumes of water, forming a hydrogel. The specific properties of the resulting hydrogel, such as its mechanical stiffness and stability, are influenced by the amino acid side chain.
While specific data on this compound is not abundant, the principles of Fmoc-amino acid self-assembly suggest that the methoxy-substituted phenyl ring would contribute to the hydrophobic and aromatic interactions driving gelation. nih.gov The D-configuration could also influence the packing of the molecules within the nanofibers, potentially altering the gel's properties. nih.gov These hydrogels can serve as scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents. nih.gov
Strategies for Bioconjugation and Targeted Delivery
Peptides containing unnatural amino acids can be designed for bioconjugation, allowing for their attachment to other molecules such as targeting ligands, imaging agents, or drug payloads. nih.govnih.govcreative-biogene.com While 2-Methoxy-D-Phenylalanine does not possess a bioorthogonal reactive handle itself, it can be incorporated into a peptide sequence that includes other unnatural amino acids designed for specific conjugation chemistries (e.g., those with azide (B81097) or alkyne groups). nih.govnih.gov
The primary role of this compound in this context would be to provide stability and specific conformational properties to the peptide scaffold. For targeted drug delivery, a peptide containing this amino acid could be conjugated to a cancer-targeting antibody, with the peptide portion serving to enhance stability or facilitate cell penetration.
| Bioconjugation Strategy | Role of this compound | Example Application |
| Inclusion in a Peptide Scaffold | Provides enzymatic stability and defined structural conformation to the peptide. | A stabilized peptide containing 2-Methoxy-D-Phenylalanine is conjugated to a fluorescent dye for cellular imaging. |
| Combination with Reactive Amino Acids | Acts as a structural component in a peptide that also contains an amino acid with a bioorthogonal group for "click" chemistry. nih.govnih.gov | A peptide designed for drug delivery incorporates 2-Methoxy-D-Phenylalanine for stability and an azido-lysine for conjugation to a drug molecule. |
Protein Engineering and Structure-Function Relationship Studies
The site-specific incorporation of unnatural amino acids is a powerful tool for investigating protein structure and function.
Site-Specific Incorporation into Protein Scaffolds
Through techniques like nonsense suppression, unnatural amino acids such as 2-Methoxy-D-Phenylalanine can be incorporated into a protein's primary sequence at a specific site. nih.gov This allows for the precise modification of a protein to introduce novel properties. The Fmoc group would be removed prior to the amino acid's activation for ribosomal incorporation.
The introduction of 2-Methoxy-D-Phenylalanine could be used to probe the local environment within a protein. The methoxy group can serve as a subtle steric and electronic probe. Furthermore, the D-configuration would likely induce a localized perturbation in the protein's secondary structure, which could be used to study the importance of backbone conformation for protein function.
Probing Protein-Protein and Protein-Ligand Interactions
Phenylalanine residues are often found at the interface of protein-protein and protein-ligand interactions, where they contribute to binding through hydrophobic and aromatic interactions. nih.gov By replacing a key L-phenylalanine with 2-Methoxy-D-Phenylalanine, researchers can investigate the importance of the native residue's stereochemistry and electronic properties for the interaction.
A change in binding affinity upon substitution would indicate that the native phenylalanine plays a critical role. The methoxy group could either enhance binding through favorable interactions or disrupt it through steric hindrance, providing detailed information about the topology of the binding site. Such studies are crucial for understanding the molecular basis of biological recognition and for the rational design of drugs that can modulate these interactions. nih.gov
| Research Question | Application of 2-Methoxy-D-Phenylalanine | Expected Outcome |
| What is the role of a specific L-Phe residue in a protein's active site? | Site-specific replacement with 2-Methoxy-D-Phenylalanine. | A change in enzymatic activity would reveal the importance of the native residue's stereochemistry and side-chain properties. |
| How critical is the conformation of a peptide ligand for receptor binding? | Substitution of an L-Phe with 2-Methoxy-D-Phenylalanine in the peptide ligand. | An altered binding affinity would highlight the conformational constraints of the receptor's binding pocket. |
| Can the stability of a therapeutic protein be enhanced? | Replacement of a solvent-exposed, protease-labile L-Phe with 2-Methoxy-D-Phenylalanine. | Increased resistance to proteolytic degradation, leading to a longer-lasting therapeutic effect. mdpi.commdpi.com |
Mechanistic Investigations and Biological Activity Profiling
Stereochemical Impact on Biological Recognition and Interactions
The incorporation of a D-amino acid, such as 2-Methoxy-D-Phenylalanine, into biological systems presents a significant stereochemical challenge, particularly in processes that have evolved to be highly specific for L-amino acids.
The cellular machinery for protein synthesis, the ribosome, almost exclusively utilizes L-amino acids. The exclusion of D-amino acids is a critical checkpoint for maintaining the fidelity of translation. Research has elucidated that the ribosome actively discriminates against D-amino acids primarily within its peptidyl-transferase center (PTC), the active site for peptide bond formation. nih.gov
The mechanistic basis for this discrimination is multifaceted. When a D-aminoacyl-tRNA is present in the ribosomal A-site, its stereochemistry leads to suboptimal positioning for the crucial nucleophilic attack by its α-amino group on the ester bond of the P-site peptidyl-tRNA. oup.com This incorrect orientation significantly slows the rate of peptide bond formation. nih.gov Furthermore, the D-amino acid configuration may disrupt a critical hydrogen-bonding network with the P-site tRNA that is necessary for efficient proton transfer during the reaction. oup.com While the translational machinery can slowly accept a D-aminoacyl-tRNA and even form a peptide bond, the presence of a D-amino acid at the C-terminus of the growing peptide chain in the P-site can stall or arrest translation altogether. nih.gov The fundamental principles of this discrimination are based on the precise geometry of the PTC, a feature conserved across life.
| Mechanism of Discrimination | Location | Consequence for D-Amino Acids |
| Suboptimal Positioning | Ribosomal A-Site (PTC) | The α-amino group is not correctly oriented for nucleophilic attack on the P-site peptidyl-tRNA. oup.com |
| Disrupted H-Bonding | Between A-Site and P-Site | The D-amino acid cannot form necessary hydrogen bonds with the P-site tRNA, hindering proton transfer. oup.com |
| Conformational Arrest | Ribosomal P-Site | A C-terminal D-amino acid on the peptidyl-tRNA can stabilize a non-productive ribosome conformation, arresting translation. nih.gov |
This table summarizes the key mechanisms by which the ribosome discriminates against D-amino acids during protein synthesis.
While D-amino acids are excluded from ribosomal protein synthesis, peptides containing D-amino acids are found in nature, often synthesized by non-ribosomal pathways. jst.go.jp The introduction of a D-amino acid like 2-Methoxy-D-Phenylalanine into a peptide sequence can have profound effects on its biological function. A primary consequence is enhanced stability; peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. peptide.com
This change in stereochemistry can also dramatically alter interactions with biological receptors. The precise three-dimensional arrangement of a peptide ligand is critical for its binding affinity and selectivity to a receptor. Isomerization from an L- to a D-amino acid can change the peptide's conformation, potentially altering which signaling pathways are activated upon receptor binding. pnas.org In some cases, this can switch a peptide from an agonist to an antagonist or change its selectivity between different receptor subtypes. pnas.org Fmoc-D-amino acids serve as crucial building blocks in the synthesis of such modified peptides for drug development studies aimed at exploiting these properties. peptide.com
Mechanisms of Supramolecular Self-Assembly and Nanostructure Formation
Fmoc-protected amino acids are renowned for their ability to self-assemble into well-ordered supramolecular structures. This process is driven by a combination of non-covalent interactions, leading to the formation of various nano-architectures.
The self-assembly of Fmoc-amino acid derivatives, including Fmoc-2-Methoxy-D-Phenylalanine, is primarily governed by two key intermolecular forces: π-π stacking and hydrogen bonding. beilstein-journals.orgacs.org
π-π Stacking: The large, planar fluorenyl (Fmoc) group is highly aromatic and drives strong π-π stacking interactions. This is a major organizing force, causing the molecules to stack in a parallel fashion. The phenyl ring of the phenylalanine derivative also participates in these aromatic interactions. beilstein-journals.orgepa.gov
Hydrogen Bonding: The carboxylic acid and the N-H group of the carbamate (B1207046) linkage provide sites for intermolecular hydrogen bonding. These interactions typically run in a unidirectional manner, contributing to the formation of one-dimensional fibrillar structures. epa.gov
The interplay of these forces dictates the assembly process. The hydrophobic and aromatic nature of the Fmoc group initiates the aggregation, which is then stabilized and ordered by the network of hydrogen bonds. nih.govnih.gov The specific side chain of the amino acid—in this case, the 2-methoxy-phenyl group—modulates the packing and final morphology of the assembled structure.
| Intermolecular Interaction | Contributing Molecular Moiety | Role in Self-Assembly |
| π-π Stacking | Fluorenyl (Fmoc) group, Phenyl ring | Primary driving force for aggregation and molecular stacking. acs.orgepa.gov |
| Hydrogen Bonding | Carboxylic acid, Carbamate (N-H) | Directs the unilateral growth and stabilizes the resulting nanostructures. epa.gov |
| Hydrophobic Interactions | Fluorenyl group, Amino acid side chain | Contributes to the initial aggregation in aqueous environments. nih.gov |
| Van der Waals Forces | Entire molecule | General, non-specific attractive forces that aid in molecular packing. beilstein-journals.org |
This table outlines the principal intermolecular interactions responsible for the self-assembly of Fmoc-amino acids.
The self-assembly of Fmoc-protected amino acids can lead to a variety of well-defined nanostructures. The specific morphology is influenced by factors such as the amino acid side chain, concentration, pH, and solvent conditions. researchgate.netrsc.orgmdpi.com
For Fmoc-protected aromatic amino acids like Fmoc-phenylalanine, the most commonly observed structures are one-dimensional nanofibers . acs.orgepa.gov These fibers can further entangle to form a three-dimensional network, resulting in a hydrogel. nih.gov However, variations in molecular structure can lead to different architectures. For instance, altering the hydrogen bonding capability can shift the assembly preference from 1D nanofibers to two-dimensional (2D) microsheets or crystalline plates. epa.gov Other reported structures for different Fmoc-amino acids include nanotubes, nanovesicles, and spherical nanoparticles. acs.orgresearchgate.net The specific architecture of self-assembled this compound would depend on the steric and electronic influence of the methoxy (B1213986) group on the intermolecular packing.
Biological Activity Studies
While specific studies on this compound are not widely reported, the biological activities of closely related compounds, particularly Fmoc-L-phenylalanine, have been investigated. These studies provide a strong basis for predicting the potential activity profile.
Research has shown that Fmoc-phenylalanine possesses significant antibacterial activity , primarily against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netnih.gov This activity is attributed to its surfactant-like properties, which allow it to disrupt the integrity of the bacterial cell membrane and wall. nih.gov At higher concentrations, it can trigger oxidative and osmotic stress, leading to cell death. nih.gov
Furthermore, Fmoc-phenylalanine has demonstrated antibiofilm activity . It can both inhibit the formation of new biofilms and eradicate pre-existing ones by reducing the extracellular matrix components that hold the biofilm together. nih.govresearchgate.net This suggests a potential application for Fmoc-amino acid derivatives as anti-biofilm agents. Given that these properties are linked to the physicochemical nature of the Fmoc-amino acid scaffold, it is plausible that this compound would exhibit a similar spectrum of activity.
| Compound Family | Observed Biological Activity | Proposed Mechanism of Action |
| Fmoc-Phenylalanine | Antibacterial (Gram-positive) researchgate.netnih.gov | Surfactant-like disruption of cell membrane/wall integrity; induction of oxidative and osmotic stress. nih.gov |
| Fmoc-Amino Acids | Antibiofilm nih.govresearchgate.net | Reduction of extracellular matrix components (proteins, carbohydrates, eDNA), leading to biofilm destabilization. nih.gov |
| Peptides with D-Amino Acids | Increased Proteolytic Stability peptide.com | Resistance to degradation by proteases that are specific for L-amino acid peptide bonds. |
This table summarizes the observed biological activities of related Fmoc-amino acids, providing a predictive framework for this compound.
Investigation of Antimicrobial Properties (e.g., against Gram-positive bacteria)
Research into Fmoc-protected amino acids has established their potential as antimicrobial agents, with a notable efficacy against Gram-positive bacteria. chemrxiv.org The parent compound, Fmoc-phenylalanine, has been shown to exhibit significant antibacterial activity in both its hydrogel and solution forms against a variety of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org
The antimicrobial action of Fmoc-amino acids is closely linked to their structure and surfactant-like properties. rsc.org These molecules can self-assemble, and this aggregation capability is correlated with their antibacterial potency. researchgate.net A study comparing Fmoc-tryptophan (Fmoc-W), Fmoc-methionine (Fmoc-M), and Fmoc-tyrosine (Fmoc-Y) found that the compound with the strongest aggregation capability (lowest critical aggregation concentration) and the most rigid, aligned nanofiber morphology in its hydrogel form exhibited the highest antibacterial activity. researchgate.net
The introduction of a methoxy group at the ortho-position (position 2) of the D-phenylalanine ring in this compound is expected to modulate these properties. The methoxy group is an electron-donating substituent that can alter the hydrophobicity, electronic distribution, and steric profile of the molecule. In various classes of compounds, the addition of methoxy groups to aromatic rings has been shown to enhance biological activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com Therefore, it is plausible that the 2-methoxy modification could influence the self-assembly behavior and surfactant properties of the Fmoc-amino acid, potentially enhancing its antimicrobial efficacy. The precise effect would depend on how this modification impacts the molecular packing and interaction with bacterial membranes.
| Fmoc-Amino Acid | Critical Aggregation Concentration (mM) | Relative Antimicrobial Activity Order |
|---|---|---|
| Fmoc-Tryptophan (Fmoc-W) | ~0.0293 | Highest |
| Fmoc-Methionine (Fmoc-M) | ~0.1172 | Intermediate |
| Fmoc-Tyrosine (Fmoc-Y) | ~0.4688 | Lowest |
Assessment of Cellular Permeability and Membrane Interaction
The primary mechanism for the bactericidal action of Fmoc-phenylalanine is the disruption of the bacterial cell membrane. chemrxiv.orgrsc.org At higher concentrations, Fmoc-phenylalanine triggers oxidative and osmotic stress and fundamentally alters membrane permeabilization and integrity, leading to cell death in Gram-positive bacteria. rsc.org This membrane-targeting action is a hallmark of many antimicrobial peptides and surfactant-like molecules.
The cellular permeability and membrane interaction of this compound would be critically influenced by the methoxy group. Lipophilicity is a key parameter governing the passive diffusion of small molecules across cell membranes. nih.gov The addition of a methoxy group can modify a molecule's lipophilicity and its ability to partition into the lipid bilayer. Studies on other chemical scaffolds have demonstrated that methoxy groups can enhance membrane permeability. mdpi.com For instance, research on sulfonated polysulfone membranes showed that the addition of methoxy groups to the polymer backbone simultaneously increased water permeability and decreased salt permeability, indicating a significant alteration of transport properties. researchgate.net
For this compound, the methoxy group on the phenyl ring would likely alter how the molecule inserts into and interacts with the phospholipid bilayer of the bacterial membrane. This could potentially lead to a more potent disruption of the membrane structure compared to the unsubstituted compound, thereby enhancing its bactericidal activity. The position of the substituent is also crucial; an ortho-methoxy group could influence the conformational freedom of the side chain, affecting its orientation and depth of penetration into the membrane.
Exploration of Other Relevant Bioactivities
Beyond direct antimicrobial action, the unique chemical structure of this compound suggests potential for other bioactivities. The Fmoc group is well-known for inducing self-assembly, leading to the formation of supramolecular structures such as hydrogels. chemrxiv.orgresearchgate.net These hydrogels can serve as matrices for various biomedical applications, including the development of antimicrobial coatings. chemrxiv.org The methoxy modification could be used to fine-tune the mechanical and release properties of such materials.
Furthermore, substituted phenylalanine derivatives are actively being investigated for novel therapeutic applications. For example, certain phenylalanine derivatives have been identified as potent inhibitors of quorum sensing, a bacterial communication process that controls virulence and biofilm formation. nih.gov Biofilm inhibition is a critical strategy to combat antibiotic resistance, and Fmoc-phenylalanine itself has demonstrated the ability to inhibit and eradicate biofilms of both Staphylococcus aureus and Pseudomonas aeruginosa.
Structural Elucidation and Analytical Characterization Methodologies
Spectroscopic Analysis for Compound and Peptide Characterization
The structural integrity, purity, and conformational properties of Fmoc-2-Methoxy-D-Phenylalanine, both as an individual compound and when incorporated into peptide sequences, are rigorously assessed using a suite of spectroscopic and spectrometric techniques. These methodologies provide detailed insights into the molecular architecture, from atomic connectivity to higher-order structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Structural Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the covalent framework of the molecule.
In ¹H NMR, the aromatic protons of the fluorenyl (Fmoc) group typically appear as a series of multiplets in the downfield region (approximately 7.2-7.9 ppm). chemicalbook.com The protons of the methoxy-substituted phenyl ring also resonate in this aromatic region but can be distinguished based on their specific chemical shifts and coupling patterns influenced by the methoxy (B1213986) substituent. The methoxy group itself presents as a sharp singlet, typically around 3.8 ppm. The α-proton and β-protons of the phenylalanine backbone resonate in the aliphatic region, with their exact positions and multiplicities providing information about the local chemical environment and dihedral angles. rsc.org
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each unique carbon atom. The carbonyl carbons of the carbamate (B1207046) and the carboxylic acid are readily identified in the most downfield region of the spectrum (~156 ppm and ~173 ppm, respectively). rsc.org The numerous aromatic carbons of the Fmoc and phenyl groups, along with the aliphatic carbons of the amino acid backbone and the methoxy group, can be assigned with the aid of 2D-NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded proton and carbon atoms. hmdb.caacs.org
These techniques are not only crucial for initial structural verification but also for studying the conformational dynamics of peptides containing this amino acid derivative in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Phenylalanine Derivatives Data is representative for the Fmoc-phenylalanine scaffold and may vary slightly for the 2-methoxy derivative.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~12.7 | ~173.3 |
| Amide Carbonyl (Fmoc) | - | ~155.9 |
| Aromatic (Fmoc group) | ~7.2 - 7.9 | ~120.0 - 143.7 |
| Aromatic (Phenyl group) | ~7.2 | ~126.3 - 138.0 |
| α-CH | ~4.1 - 4.2 | ~55.5 |
| β-CH₂ | ~2.8 - 3.1 | ~36.5 |
| Fmoc-CH/CH₂ | ~4.1 - 4.2 | ~46.6, ~65.6 |
| Methoxy (OCH₃) | ~3.8 (Expected) | ~55.0 (Expected) |
Source: Based on data for Fmoc-L-Phenylalanine. rsc.org
Mass Spectrometry (MS) Techniques: ESI-MS, MALDI-TOF for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is fundamental for determining the precise molecular weight of this compound and for confirming the mass of peptides incorporating this amino acid. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two common techniques employed.
ESI-MS is particularly useful for analyzing the compound and peptides in solution, often coupled with liquid chromatography (LC-MS) for purity analysis. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the elemental composition. rsc.orgmdpi.com
MALDI-TOF MS is well-suited for the analysis of larger peptides and can provide information about the success of peptide synthesis. mdpi.comkcl.ac.uk In both techniques, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable sequence information for peptides and structural confirmation of the amino acid derivative itself. A characteristic fragmentation for Fmoc-protected amino acids involves the cleavage of the Fmoc group, often observed as a neutral loss or a prominent fragment ion corresponding to the fluorenylmethyl moiety. nih.gov
Table 2: Key Mass Spectrometry Data for Fmoc-Phenylalanine
| Ion | Description | Expected m/z (for C₂₄H₂₁NO₄) |
| [M] | Molecular Ion | 387.15 |
| [M+H]⁺ | Protonated Molecule | 388.16 |
| [M+Na]⁺ | Sodiated Adduct | 410.14 |
| [M-Fmoc group+H]⁺ | Loss of Fmoc group | 166.09 |
| Fluorenyl fragment | C₁₃H₉⁺ | 165.07 |
Note: The molecular formula for this compound is C₂₅H₂₃NO₅, with an expected molecular weight of 417.46 g/mol .
Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Conformational Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is a powerful technique for confirming the absolute configuration (D- or L-) of the amino acid and for investigating the secondary structure of peptides.
For a single amino acid derivative like this compound, the CD spectrum in the far-UV region (190-250 nm) is dominated by transitions of the chiral α-carbon and its substituents. The D-configuration will produce a CD spectrum that is the mirror image of its L-enantiomer. The aromatic side chain and the Fmoc group also contribute to the CD signal in the near-UV region (250-350 nm). nih.gov
When incorporated into a peptide, CD spectroscopy becomes a primary tool for assessing secondary structure (e.g., α-helix, β-sheet, random coil), as these conformations give rise to characteristic spectral signatures. wikipedia.org The tendency of Fmoc-protected aromatic amino acids to drive self-assembly into β-sheet-rich structures can be monitored by observing the development of a characteristic minimum around 218-220 nm in the CD spectrum. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key absorbances include the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and various C=C stretching vibrations from the aromatic rings. nih.govresearchgate.net Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for studying hydrogen bonding interactions, which are crucial in the self-assembly of peptides. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by the strong π-π* transitions of the fluorenyl group of the Fmoc moiety, which typically shows absorption maxima around 265 nm and 300 nm. researchgate.netthermofisher.com The methoxy-substituted phenyl ring also contributes to the absorbance in the UV region. This technique is often used to determine the concentration of the compound in solution via the Beer-Lambert law and to study π-π stacking interactions during self-assembly processes. acs.orgnih.gov
Table 3: Typical IR Absorption Frequencies for Fmoc-Amino Acids
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| N-H Stretch (Amide) | ~3300-3400 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 |
| C=O Stretch (Carbamate/Amide I) | ~1680-1700 |
| N-H Bend (Amide II) | ~1520-1540 |
| C=C Stretch (Aromatic) | ~1450-1600 |
Source: Based on general data for Fmoc-phenylalanine. rsc.orgnih.gov
Fluorescence Spectroscopy for Probing Self-Assembly and Environmental Effects
The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making fluorescence spectroscopy an exceptionally sensitive technique for studying this compound. rsc.org When excited (typically around 290-300 nm), the Fmoc group exhibits a characteristic emission spectrum in the 300-400 nm range. researchgate.netrsc.org
The fluorescence properties (e.g., intensity, emission maximum, and lifetime) are highly sensitive to the local environment of the fluorophore. This sensitivity is exploited to study the self-assembly of Fmoc-amino acids and peptides. rsc.org As molecules aggregate, phenomena such as quenching or excimer formation can occur due to π-π stacking of the fluorenyl groups, leading to changes in the fluorescence signal. rsc.org These changes provide real-time information on the kinetics and mechanism of aggregation, critical aggregation concentration, and the influence of environmental factors like solvent polarity. rsc.orgaalto.fi
Raman Spectroscopy for Vibrational Analysis and Material Characterization
Raman spectroscopy, like IR, provides information about the vibrational modes of a molecule. However, it is based on inelastic scattering of light rather than absorption and has different selection rules. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly complementary to IR spectroscopy.
For this compound, Raman spectra can provide detailed fingerprints of the aromatic ring modes of both the fluorenyl and phenyl groups, as well as vibrations of the peptide backbone. koreascience.krsemanticscholar.org The technique is valuable for characterizing the solid-state form of the compound and for studying conformational changes upon self-assembly into larger structures like hydrogels. nih.gov Surface-Enhanced Raman Scattering (SERS) can be used to study the adsorption and orientation of these molecules on metal surfaces. koreascience.kr
Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution
Chromatographic methods are fundamental in determining the purity and enantiomeric integrity of this compound. These techniques are crucial for both analytical-scale assessment and preparative-scale purification.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating the compound from impurities based on hydrophobicity.
Detailed research findings indicate that a typical RP-HPLC method for Fmoc-amino acids involves a C18 stationary phase. The mobile phase often consists of a gradient of an aqueous solvent (commonly water with 0.1% trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile, ACN, with 0.1% TFA). The TFA acts as an ion-pairing agent to improve peak shape, while the gradient elution ensures the efficient separation of compounds with varying polarities.
The Fmoc group's strong UV absorbance allows for sensitive detection, typically at wavelengths between 254 nm and 301 nm. This high sensitivity is advantageous for quantifying impurities even at low levels. For preparative separations, the same principles apply but on a larger scale to isolate the pure compound.
Below is a representative data table outlining typical HPLC conditions for the analysis of Fmoc-protected amino acids.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50-100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25 °C |
Chiral Chromatography for Enantiomeric Purity Determination and Separation
Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can have significant implications in peptide synthesis and other applications. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of Fmoc-amino acids. The separation is typically achieved under reversed-phase conditions, using mobile phases similar to those in achiral HPLC, such as acetonitrile/water mixtures with additives like TFA.
The resolution between the enantiomeric peaks is a key parameter for evaluating the effectiveness of the separation. A baseline resolution is desirable for accurate quantification of enantiomeric excess (ee).
The following interactive data table summarizes typical conditions for the chiral HPLC separation of Fmoc-amino acids.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1) |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% TFA |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 20 °C |
Microscopic and Rheological Characterization of Self-Assembled Systems
Fmoc-protected amino acids, particularly those with aromatic side chains like this compound, are known for their ability to self-assemble into ordered nanostructures, often forming hydrogels. The characterization of these self-assembled systems is crucial for understanding their properties and potential applications. This process is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding.
Electron Microscopy (TEM, HIM) for Visualization of Nanostructures
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of the nanostructures formed by the self-assembly of this compound. TEM provides high-resolution images, revealing details about the shape and size of the assembled structures, which are often fibrillar or nanotubular in nature.
For TEM analysis, a dilute solution of the self-assembled material is typically cast onto a support grid and stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast. Cryo-TEM can also be used to observe the structures in a near-native, hydrated state. Helium Ion Microscopy (HIM) can offer complementary information with high surface sensitivity.
Research on similar Fmoc-amino acids has shown the formation of long, entangled nanofibers, which are responsible for the formation of a three-dimensional network that entraps water to form a hydrogel.
Atomic Force Microscopy (AFM) for Surface Topography and Morphological Analysis
Atomic Force Microscopy (AFM) provides three-dimensional topographical information about the self-assembled nanostructures on a surface. It is particularly useful for measuring the dimensions of nanofibers, such as their height and width, and for visualizing their network structure.
In a typical AFM experiment, a sample of the self-assembled material is deposited onto a flat substrate, such as mica, and allowed to dry. The surface is then scanned with a sharp tip, and the resulting data is used to generate a topographical map. This technique has been instrumental in confirming the fibrillar nature of self-assembled Fmoc-amino acid derivatives.
Oscillatory Rheology for Viscoelastic Properties of Gels and Materials
Oscillatory rheology is used to quantify the mechanical properties of hydrogels formed from this compound. This technique measures the viscoelastic properties of the material, providing insights into its gel strength and stability.
In these experiments, a small oscillatory strain or stress is applied to the hydrogel, and the resulting stress or strain is measured. The key parameters obtained are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a true gel, G' is significantly larger than G'', and both moduli are largely independent of frequency.
The following data table illustrates typical rheological properties for a hydrogel formed from an Fmoc-amino acid derivative.
| Rheological Parameter | Typical Value | Significance |
| Storage Modulus (G') | 10³ - 10⁵ Pa | Indicates the stiffness and solid-like behavior of the gel. |
| Loss Modulus (G'') | 10² - 10⁴ Pa | Represents the energy dissipated as heat. |
| Loss Tangent (tan δ = G''/G') | < 0.1 | A low value confirms the predominantly elastic nature of the material. |
Strain sweep experiments can also be performed to determine the linear viscoelastic region and the yield strain of the hydrogel.
Future Directions and Emerging Research Avenues
Expanding the Repertoire of Peptide Drug Design through D-Amino Acid Incorporation
The inclusion of D-amino acids is a well-established strategy to enhance the therapeutic potential of peptides. The D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby prolonging the in-vivo half-life of peptide drugs.
Development of Next-Generation Peptide Therapeutics with Enhanced Properties
The 2-methoxy substitution on the phenyl ring of D-phenylalanine introduces a distinct electronic and steric profile. This modification can influence the peptide's conformational preferences and its binding affinity and selectivity to biological targets. Future research will likely focus on systematically incorporating Fmoc-2-Methoxy-D-Phenylalanine into known bioactive peptide scaffolds to develop next-generation therapeutics with improved properties.
Key Research Objectives:
Enhanced Stability: Investigating the enzymatic stability of peptides containing 2-Methoxy-D-Phenylalanine compared to their native L-amino acid or unsubstituted D-amino acid counterparts.
Improved Receptor Interaction: Exploring how the methoxy (B1213986) group influences binding to specific receptors, potentially leading to increased potency or altered signaling pathways.
Novel Applications in Biomaterial Science and Regenerative Medicine
Fmoc-protected amino acids are known for their ability to self-assemble into hydrogels and other nanostructures, making them valuable building blocks for biomaterials. The specific properties of this compound could be harnessed to create novel materials for tissue engineering and regenerative medicine.
The methoxy group can alter the hydrophobicity and π-π stacking interactions that drive the self-assembly process, potentially leading to the formation of biomaterials with unique mechanical and biological properties. Research in this area could explore the use of these materials as scaffolds for cell culture, for the controlled release of growth factors, or as injectable hydrogels for tissue repair.
Deeper Mechanistic Insights into Biological Interactions at the Molecular Level
Understanding how the 2-methoxy modification influences molecular interactions is crucial for the rational design of new peptides and biomaterials. High-resolution structural biology techniques, such as X-ray crystallography and NMR spectroscopy, combined with computational modeling, will be instrumental in elucidating these interactions.
Areas for Investigation:
Conformational Analysis: Determining the preferred backbone and side-chain conformations of peptides containing 2-Methoxy-D-Phenylalanine.
Binding Site Interactions: Visualizing how the methoxy group interacts with amino acid residues in a target protein's binding pocket.
Solvent Interactions: Understanding how the modification affects the hydration and solubility of the peptide.
Advancements in High-Throughput Synthesis and Characterization Methodologies
The exploration of a vast chemical space is essential for discovering novel peptides with desired properties. Advancements in high-throughput peptide synthesis and screening technologies will be critical for efficiently evaluating the potential of this compound.
The development of automated synthesis platforms and rapid screening assays will enable the generation and testing of large libraries of peptides containing this modified amino acid. This will accelerate the identification of lead compounds for therapeutic development and novel biomaterials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Fmoc-2-Methoxy-D-Phenylalanine?
- Methodology : The compound is synthesized via Fmoc-protection of D-2-Methoxy-Phenylalanine using Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) in a biphasic solvent system (e.g., dichloromethane/water). Maintain pH 8–9 using NaHCO₃ to prevent premature deprotection and ensure efficient coupling. Post-synthesis, purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate ≥98% purity .
- Key Data : Molecular formula: C₂₅H₂₃NO₄; InChI: 1S/C25H23NO4/c1-16-8-2-3-9-17(16)... .
Q. How to verify the enantiomeric purity of this compound?
- Methodology : Use chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy. Compare retention times or CD spectra with the L-enantiomer to confirm >99% enantiomeric excess .
Q. What solvents are compatible with this compound for peptide synthesis?
- Compatibility : The compound is soluble in DMF, DMSO, and THF but precipitates in aqueous buffers. Avoid strong acids (e.g., TFA) during Fmoc deprotection to preserve the methoxy group. Use 20% piperidine/DMF for gentle Fmoc removal .
Advanced Research Questions
Q. How does the methoxy substituent influence peptide secondary structure?
- Experimental Design : Incorporate this compound into model peptides (e.g., β-hairpin motifs) and analyze via NMR or X-ray crystallography. The methoxy group enhances π-π stacking in hydrophobic cores, stabilizing β-sheet conformations. Compare with non-methoxy analogs to quantify stability differences .
- Data Contradiction : Some studies report reduced solubility in polar solvents due to methoxy hydrophobicity, while others note improved crystallinity for structural studies .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this derivative?
- Optimization : Use low-temperature coupling (4°C) with HOBt/DIC activation. Monitor racemization via Marfey’s reagent derivatization. Racemization rates for D-isomers are typically <1% under optimized conditions .
Q. How to resolve contradictions in Fmoc deprotection efficiency across studies?
- Analysis : Conflicting reports on deprotection efficiency (e.g., piperidine vs. DBU/imidazole) arise from methoxy group sensitivity. Use kinetic studies (UV monitoring at 301 nm) to compare cleavage rates. Piperidine achieves >95% deprotection in 20 minutes, while DBU may degrade the methoxy group .
Methodological Challenges and Solutions
Designing peptide-based biomaterials with this compound
- Approach : Leverage its self-assembly propensity in aqueous buffers (pH 7.4) to form hydrogels. Characterize fibril morphology via TEM and mechanical properties via rheometry. The methoxy group enhances hydrophobic interactions, increasing gel stiffness by ~30% compared to Phe derivatives .
Handling discrepancies in reported solubility data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
